molecular formula C14H12O2 B1253434 (3-(Hydroxymethyl)phenyl)(phenyl)methanone CAS No. 56338-25-1

(3-(Hydroxymethyl)phenyl)(phenyl)methanone

Cat. No.: B1253434
CAS No.: 56338-25-1
M. Wt: 212.24 g/mol
InChI Key: ADVOUUBCQGAXLA-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)phenylmethanone: is an organic compound with the molecular formula C14H12O2 It is a ketone derivative characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzoyl chloride with 3-(hydroxymethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 3-(Hydroxymethyl)phenylmethanone can be scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Hydroxymethyl)phenylmethanone can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 3-(Carboxymethyl)phenylmethanone.

    Reduction: Formation of 3-(Hydroxymethyl)phenylmethanol.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: 3-(Hydroxymethyl)phenylmethanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe to study enzyme mechanisms.

Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, 3-(Hydroxymethyl)phenylmethanone is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)phenylmethanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall mechanism of action.

Comparison with Similar Compounds

  • 4-(Hydroxymethyl)phenylmethanone
  • 2-(Hydroxymethyl)phenylmethanone
  • 3-(Methoxymethyl)phenylmethanone

Comparison: Compared to its analogs, 3-(Hydroxymethyl)phenylmethanone exhibits unique reactivity due to the position of the hydroxymethyl group. This positional difference can influence the compound’s chemical behavior, such as its ability to undergo specific substitution reactions. Additionally, the presence of the hydroxymethyl group at the meta position may affect its interaction with biological targets, potentially leading to distinct pharmacological properties.

Properties

IUPAC Name

[3-(hydroxymethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVOUUBCQGAXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509778
Record name [3-(Hydroxymethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56338-25-1
Record name [3-(Hydroxymethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-benzoylbenzoic acid (6.26 g, 27.7 mmol) was carefully added in several portions to borane-N,N-diethylaniline complex (7.38 mL, 41.5 mmol) in anhydrous THF (60 mL) at ambient temperature. After 15 minutes, the reaction mixture was heated at reflux for 5 hours and then cooled to ambient temperature. The reaction mixture was diluted with diethyl ether, quenched with 1N HCl and the separated aqueous phase was extracted with diethyl ether. The organic layers were combined, washed with 1N HCl, brine, dried (Na2SO4), filtered and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, 40% ethyl acetate/hexanes) to provide a mixture of the title compound and the diol, [3-(hydroxymethyl)phenyl](phenyl)methanol, as a colorless oil (3.59 g).
Quantity
6.26 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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